Methyl 4-chloro-5-ethylthiophene-2-carboxylate
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Overview
Description
Methyl 4-chloro-5-ethylthiophene-2-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methyl ester group, a chlorine atom, and an ethyl group attached to the thiophene ring. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-5-ethylthiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of Substituents: The chlorine and ethyl groups are introduced through substitution reactions.
Esterification: The carboxyl group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5-ethylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted thiophenes.
Scientific Research Applications
Methyl 4-chloro-5-ethylthiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-chloro-5-ethylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-5-fluorothiophene-2-carboxylate
- Methyl 4-chloro-5-methylthiophene-2-carboxylate
- Methyl 4-chloro-5-propylthiophene-2-carboxylate
Uniqueness
Methyl 4-chloro-5-ethylthiophene-2-carboxylate is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H9ClO2S |
---|---|
Molecular Weight |
204.67 g/mol |
IUPAC Name |
methyl 4-chloro-5-ethylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H9ClO2S/c1-3-6-5(9)4-7(12-6)8(10)11-2/h4H,3H2,1-2H3 |
InChI Key |
BOJHCPIQMZERBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)OC)Cl |
Origin of Product |
United States |
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